molecular formula C16H34O2S B14624996 2-(Tetradecane-1-sulfinyl)ethan-1-ol CAS No. 58840-40-7

2-(Tetradecane-1-sulfinyl)ethan-1-ol

Cat. No.: B14624996
CAS No.: 58840-40-7
M. Wt: 290.5 g/mol
InChI Key: MFCQJWPGOAKLJY-UHFFFAOYSA-N
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Description

2-(Tetradecane-1-sulfinyl)ethan-1-ol is an organic compound characterized by a sulfinyl group attached to a tetradecane chain and an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tetradecane-1-sulfinyl)ethan-1-ol typically involves the reaction of tetradecane-1-sulfinyl chloride with ethanol under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(Tetradecane-1-sulfinyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers when reacted with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Acid chlorides, alkyl halides, and other electrophiles.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of esters, ethers, and other substituted products.

Scientific Research Applications

2-(Tetradecane-1-sulfinyl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the formulation of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(Tetradecane-1-sulfinyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfinyl group can participate in redox reactions, altering the oxidative state of biological molecules. Additionally, the ethan-1-ol moiety can form hydrogen bonds with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Dodecane-1-sulfinyl)ethan-1-ol
  • 2-(Hexadecane-1-sulfinyl)ethan-1-ol
  • 2-(Octadecane-1-sulfinyl)ethan-1-ol

Uniqueness

2-(Tetradecane-1-sulfinyl)ethan-1-ol is unique due to its specific chain length and the presence of both sulfinyl and ethan-1-ol functional groups. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications that similar compounds may not fulfill.

Properties

CAS No.

58840-40-7

Molecular Formula

C16H34O2S

Molecular Weight

290.5 g/mol

IUPAC Name

2-tetradecylsulfinylethanol

InChI

InChI=1S/C16H34O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-19(18)16-14-17/h17H,2-16H2,1H3

InChI Key

MFCQJWPGOAKLJY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCS(=O)CCO

Origin of Product

United States

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